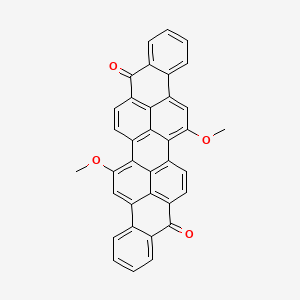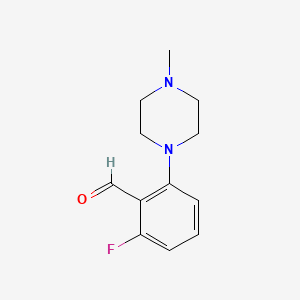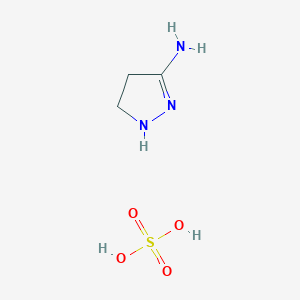
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride is a synthetic derivative of flavone, a class of polyphenolic compounds known for their diverse biological activities. Flavones are characterized by their 2-phenylchromen-4-one structure and are found in various plant-derived compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of flavone derivatives, including Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride, typically involves several steps. One common method is the condensation of 2’-hydroxyacetophenone with an appropriate aldehyde to form a chalcone intermediate. This intermediate undergoes cyclization to form the flavone core structure.
Industrial Production Methods
Industrial production of flavone derivatives often involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents are selected to facilitate the desired reactions while minimizing side products. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone core to flavanones or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce flavanones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects, including anticancer and antimicrobial activities, are being explored.
Industry: The compound’s chemical stability and reactivity make it useful in various industrial applications, such as the development of new materials and pharmaceuticals .
Mécanisme D'action
The mechanism of action of Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride involves its interaction with various molecular targets and pathways. It can inhibit oxidative stress by scavenging free radicals and modulating antioxidant enzymes. The compound may also interact with specific receptors and enzymes, influencing cellular signaling pathways and gene expression. These interactions contribute to its biological activities, such as anti-inflammatory and anticancer effects .
Comparaison Avec Des Composés Similaires
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride can be compared with other flavone derivatives, such as:
Flavonols: These compounds have a hydroxyl group at the 3-position and exhibit strong antioxidant properties.
Aurones: Structurally related to flavones, aurones have a different ring structure and are known for their bright yellow color and biological activities.
Propriétés
Numéro CAS |
16146-82-0 |
|---|---|
Formule moléculaire |
C22H24ClNO2 |
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
3-methyl-2-phenyl-6-(piperidin-1-ylmethyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C22H23NO2.ClH/c1-16-21(24)19-14-17(15-23-12-6-3-7-13-23)10-11-20(19)25-22(16)18-8-4-2-5-9-18;/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3;1H |
Clé InChI |
VQPSWBXRVHKHAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=C(C=C2)CN3CCCCC3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)





